N-(4,6-diphenylpyrimidin-2-yl)hexanamide
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Overview
Description
N-(4,6-diphenylpyrimidin-2-yl)hexanamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)hexanamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with hexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4,6-diphenylpyrimidin-2-yl)hexanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives have been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cellular processes such as cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyrimidin-2-amine: A precursor to N-(4,6-diphenylpyrimidin-2-yl)hexanamide with similar biological activities.
4,6-diphenylpyrimidin-2-yl)acetamide: Another derivative with potential biological activities.
4,6-diphenylpyrimidin-2-yl)butanamide: A compound with a similar structure but different chain length.
Uniqueness
This compound is unique due to its specific hexanamide functional group, which can influence its biological activity and chemical properties. The presence of the hexanamide group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
820961-67-9 |
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Molecular Formula |
C22H23N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)hexanamide |
InChI |
InChI=1S/C22H23N3O/c1-2-3-6-15-21(26)25-22-23-19(17-11-7-4-8-12-17)16-20(24-22)18-13-9-5-10-14-18/h4-5,7-14,16H,2-3,6,15H2,1H3,(H,23,24,25,26) |
InChI Key |
LZYGCRHBKZGRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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